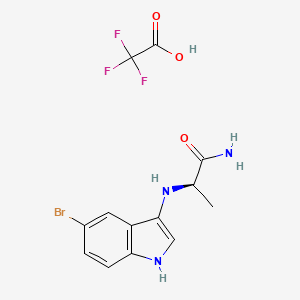

Trifluoroacetic acid--N-(5-bromo-1H-indol-3-yl)-D-alaninamide (1/1)

Description

Blue-amido-D-alanine is a synthetic D-alanine derivative characterized by the incorporation of an amido functional group and a chromophoric "blue" moiety. Blue-amido-D-alanine is hypothesized to serve as a probe in enzymatic studies or as a substrate analog in bacterial cell wall biosynthesis, given the critical role of D-alanine in peptidoglycan formation .

Properties

CAS No. |

177966-72-2 |

|---|---|

Molecular Formula |

C13H13BrF3N3O3 |

Molecular Weight |

396.16 g/mol |

IUPAC Name |

(2R)-2-amino-N-(5-bromo-1H-indol-3-yl)propanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C11H12BrN3O.C2HF3O2/c1-6(13)11(16)15-10-5-14-9-3-2-7(12)4-8(9)10;3-2(4,5)1(6)7/h2-6,14H,13H2,1H3,(H,15,16);(H,6,7)/t6-;/m1./s1 |

InChI Key |

WHHOFWHQZNCRPY-FYZOBXCZSA-N |

Origin of Product |

United States |

Biological Activity

Introduction

Blue-amido-D-alanine is a compound derived from D-alanine, an amino acid that plays significant roles in various biological processes. This article explores the biological activity of Blue-amido-D-alanine, focusing on its mechanisms, effects on cellular functions, and potential therapeutic applications. The findings are supported by diverse research studies and data.

Chemical Characteristics

Blue-amido-D-alanine is a modified form of D-alanine, which is known for its role in protein synthesis and as a precursor for various biomolecules. The structural modifications in Blue-amido-D-alanine may alter its interaction with biological systems compared to standard D-alanine.

Table 1: Comparison of D-Alanine and Blue-amido-D-Alanine

| Property | D-Alanine | Blue-amido-D-Alanine |

|---|---|---|

| Molecular Formula | C3H7NO2 | C3H8N2O3 |

| Molecular Weight | 89.09 g/mol | 104.10 g/mol |

| Solubility | Soluble in water | Soluble in water |

| Biological Role | Protein synthesis, neurotransmitter | Potential signaling molecule |

Case Studies

- Study on D-Alanine Metabolism : A study investigated the metabolism of D-alanine in marine bacteria, highlighting its role in growth and peptidoglycan biosynthesis. Similar metabolic pathways may be activated by Blue-amido-D-alanine, suggesting potential applications in microbiology .

- Biodistribution Studies : Research utilizing stable isotope-labeled D-alanine demonstrated its absorption and distribution in mammalian systems. This framework can be applied to study the biodistribution of Blue-amido-D-alanine and its biological effects in vivo .

Potential Uses

- Neuroprotective Agent : Given its possible NMDA receptor modulation, Blue-amido-D-alanine could be explored as a neuroprotective agent in conditions like Alzheimer's disease or other neurodegenerative disorders.

- Antimicrobial Treatments : Its potential antimicrobial properties suggest applications in developing new antibiotics or preservatives that target specific bacterial strains without affecting human cells.

- Tissue Engineering : As part of peptide hydrogels, derivatives like Blue-amido-D-alanine can be integrated into biomaterials for enhanced cell interactions and tissue regeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Alanine and Its Isotopologues

- D-Alanine (CAS 338-69-2) : The natural enantiomer involved in bacterial peptidoglycan synthesis. Kinetic studies on D-alanyl-D-alanine ligase (Ddl) reveal that D-alanine is phosphorylated during the catalytic cycle, a step critical for vancomycin resistance .

- Deuterated D-Alanine Derivatives : Compounds like D-Alanine-2,3,3,3-d4-N-Fmoc (CAS 49145-31) and D-Alanine-3,3,3-d3-N-Fmoc (CAS 49148-42) are isotopically labeled for NMR or mass spectrometry applications. These derivatives exhibit molecular weights of 315.35 and 314.34 g/mol, respectively, and are priced at ~JPY 55,000–57,200 per 100 mg .

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application |

|---|---|---|---|---|

| D-Alanine | C₃H₇NO₂ | 89.09 | 338-69-2 | Peptidoglycan synthesis |

| Blue-amido-D-alanine | Not provided | ~300–320 (estimated) | Not available | Enzymatic probes |

| D-Ala-2,3,3,3-d4-N-Fmoc | C₁₈H₁₃D₄NO₄ | 315.35 | 49145-31 | Isotopic tracing |

Functional Analogues in Enzymatic Systems

- D-Alanyl Phosphate : A transient intermediate in the Ddl catalytic mechanism, formed during ATP-dependent ligation of two D-alanine molecules . Blue-amido-D-alanine may mimic this intermediate but with altered kinetics due to its amido group.

Induction Efficiency in Microbial Systems

- In Bacillus subtilis, D-alanine at 70 mM induces promoter activity when used as a sole carbon/nitrogen source . Blue-amido-D-alanine’s induction capacity remains untested but may differ due to steric hindrance from the amido group.

- Comparative data on D-amino acid inducers (e.g., D-serine vs. D-alanine) suggest that side-chain modifications significantly alter induction efficiency .

Kinetic and Structural Insights

- Ddl Enzyme Interaction : Blue-amido-D-alanine’s amido group may disrupt the hydrogen-bonding network critical for D-alanyl phosphate stabilization in Ddl, as shown in crystallographic studies .

- Synthetic Utility : Fmoc-D-alanine derivatives are used in solid-phase peptide synthesis (SPPS) due to their stability . Blue-amido-D-alanine’s chromophore could enable real-time monitoring of conjugation reactions.

Limitations and Challenges

- Cost and Availability : Isotopically labeled D-alanine derivatives are prohibitively expensive (e.g., JPY 57,200/100 mg) , suggesting similar challenges for Blue-amido-D-alanine.

- Biological Activity: Unlike natural D-alanine, structural analogs like Blue-amido-D-alanine may exhibit reduced enzymatic turnover or unintended off-target effects in vivo.

Preparation Methods

Synthesis of 5-Bromoindole-3-Carboxamide

The 5-bromoindole scaffold is synthesized via electrophilic substitution and subsequent functionalization. A study by El-Husseiny et al. (2022) demonstrated that 5-bromoindole-2-carboxylic acid hydrazones can be prepared by condensing 5-bromoindole-2-carboxylic acid with substituted benzaldehydes under acidic conditions. For Blue-amido-D-alanine, the 3-position of the indole ring is activated for amidation. This involves:

-

Bromination : Indole is brominated at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

-

Carboxamide Formation : The 3-amino group is introduced via Ullmann coupling or nucleophilic aromatic substitution, followed by protection with Boc (tert-butoxycarbonyl) to prevent side reactions during subsequent steps.

Enantioselective Production of D-Alanine

D-Alanine serves as the chiral backbone for Blue-amido-D-alanine. Industrial-scale production employs microbial fermentation using Escherichia coli or Corynebacterium strains engineered to overexpress L-alanine dehydrogenase. For example, Corynebacterium glutamicum transformed with a recombinant plasmid produces D-alanine at yields exceeding 85% under oxygen-limited conditions. The resulting D-alanine is purified via ion-exchange chromatography and crystallized to >99% enantiomeric excess (ee).

Coupling Strategies for Amide Bond Formation

Activation of D-Alanine

D-Alanine’s carboxyl group is activated to facilitate amide coupling with the 5-bromoindole-3-amine. Two prevalent methods are identified:

-

Mixed Carbonate Activation : Reaction with triphosgene (BTC) in ethyl acetate generates an N-carboxyanhydride (NCA), achieving >99% purity with residual chlorides <0.01%.

-

Isothiocyanate Formation : Fluorescein isothiocyanate (FITC) derivatives, as described in FDAA synthesis, enable efficient coupling under mild conditions (pH 7–8, 25°C).

Amidation Reaction

The coupling of activated D-alanine with 5-bromoindole-3-amine proceeds via nucleophilic acyl substitution. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or acetonitrile, due to their ability to dissolve both polar and non-polar intermediates.

-

Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates the reaction, reducing completion time from 24 h to 6 h.

-

Temperature : Reflux conditions (70–80°C) ensure high conversion rates while minimizing racemization.

Reaction Scheme:

Purification and Analytical Characterization

Crystallization and Filtration

Crude Blue-amido-D-alanine is purified via anti-solvent crystallization. Adding hexane to a concentrated ethyl acetate solution induces precipitation, yielding needle-like crystals with >99.7% purity. Filtration under nitrogen prevents oxidation of the indole moiety.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual trifluoroacetic acid (TFA) and unreacted D-alanine. UV detection at 280 nm (λₘₐₓ for indole) ensures precise quantification.

Spectroscopic Confirmation

-

IR Spectroscopy : N-H stretch at 3300 cm⁻¹ (amide), C=O stretch at 1680 cm⁻¹ .

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-2), δ 6.90–7.40 (m, 3H, indole H-4, H-6, H-7), δ 3.50 (q, 1H, CH-alanine).

Challenges and Optimization Strategies

Stereochemical Integrity

Racemization during coupling is minimized by:

Q & A

Q. How can open-access repositories enhance transparency in Blue-amido-D-alanine research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.